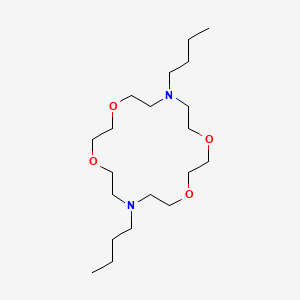
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a chemical compound that belongs to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of dibutylamine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired crown ether. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in various samples
Mecanismo De Acción
The mechanism of action of 7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves the formation of stable complexes with metal ions. The ether groups in the compound act as electron donors, coordinating with the metal ions to form a stable ring structure. This complexation process is facilitated by the spatial arrangement of the ether groups, which allows for optimal interaction with the metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A variant with benzyl groups instead of butyl groups, offering different solubility and complexation characteristics.
Uniqueness
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific butyl substituents, which influence its solubility and complexation behavior. This makes it particularly suitable for applications where these properties are advantageous, such as in non-polar solvents or in the formation of specific metal ion complexes.
Propiedades
Número CAS |
105399-98-2 |
|---|---|
Fórmula molecular |
C20H42N2O4 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
7,16-dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C20H42N2O4/c1-3-5-7-21-9-13-23-17-19-25-15-11-22(8-6-4-2)12-16-26-20-18-24-14-10-21/h3-20H2,1-2H3 |
Clave InChI |
JIPAFQKJUAQJEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCOCCOCCN(CCOCCOCC1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


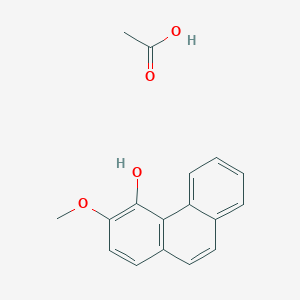
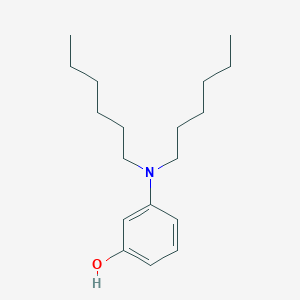
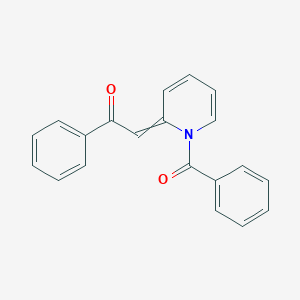

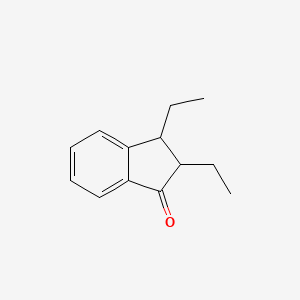
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
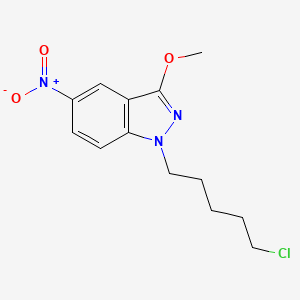
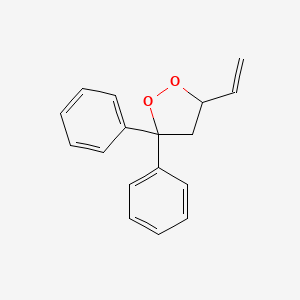
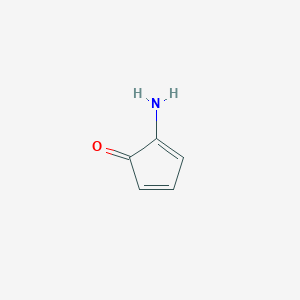
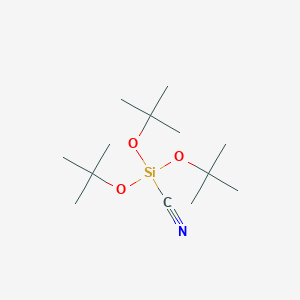
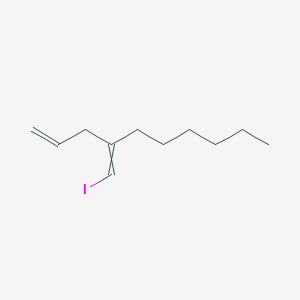

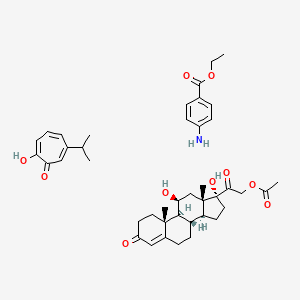
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
